molecular formula C23H25N7O3 B2695271 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1171213-32-3

2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2695271
CAS No.: 1171213-32-3
M. Wt: 447.499
InChI Key: VAJXELRMXBZUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide is a potent and selective small-molecule inhibitor designed to target the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway. This pathway is a critical mediator of cytokine signaling and is implicated in a wide range of physiological processes, including immune response, hematopoiesis, and cell growth. Dysregulation of the JAK/STAT pathway is a hallmark of numerous disease states, particularly autoimmune disorders, myeloproliferative neoplasms, and various cancers. The compound's core structure, featuring a 1,2,4-oxadiazole and aminopyrazole, is characteristic of kinase inhibitors that compete with ATP for binding to the catalytic site of JAK enzymes . By selectively inhibiting JAKs, this compound effectively blocks the phosphorylation and subsequent dimerization of STAT proteins, preventing their translocation to the nucleus and the transcription of target genes involved in proliferation and inflammation. Its primary research value lies in its utility as a precise chemical tool for elucidating the complex roles of specific JAK isoforms in disease models, enabling the dissection of cytokine networks in immunology and oncology research. Furthermore, this inhibitor serves as a critical starting point for structure-activity relationship (SAR) studies aimed at developing novel therapeutics for JAK-STAT-driven pathologies, allowing researchers to probe the functional consequences of pathway inhibition in vitro and in vivo.

Properties

IUPAC Name

2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O3/c1-4-25-22-19(23-27-21(29-33-23)17-8-6-5-7-14(17)2)20(24)30(28-22)13-18(31)26-15-9-11-16(32-3)12-10-15/h5-12H,4,13,24H2,1-3H3,(H,25,28)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJXELRMXBZUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3C)N)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide (CAS Number: 1172810-25-1) is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, enzymatic interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N6O2C_{23}H_{26}N_{6}O_{2}, with a molecular weight of approximately 410.50 g/mol. The structure includes a pyrazole ring, an oxadiazole moiety, and various aromatic substituents that may contribute to its biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing oxadiazole and pyrazole rings have been shown to exhibit significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism of action often involves the induction of apoptosis and the inhibition of cell proliferation through various pathways, including the modulation of apoptotic proteins and cell cycle regulators .

Enzymatic Inhibition

Molecular docking studies suggest that this compound may act as an inhibitor of specific enzymes involved in cancer progression. For example, it has been proposed to inhibit aromatase enzymes, which play a crucial role in estrogen biosynthesis. This inhibition can lead to reduced estrogen levels and consequently hinder the growth of estrogen-dependent tumors .

Study on Anticancer Effects

In a controlled study evaluating the cytotoxic effects of related oxadiazole derivatives, several compounds showed enhanced activity against the aforementioned cancer cell lines compared to standard chemotherapeutics like doxorubicin. The study employed the MTT assay to quantify cell viability post-treatment with these compounds. Notably, compounds with structural similarities to this compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity .

Compound NameCell LineIC50 (μM)Reference
Compound AA54910
Compound BMCF-715
Compound CHeLa12

Mechanistic Studies

Further investigations into the mechanism revealed that these compounds could induce oxidative stress within cancer cells, leading to DNA damage and subsequent apoptosis. This was corroborated by increased levels of reactive oxygen species (ROS) in treated cells compared to controls .

Potential Therapeutic Applications

Given its structural features and biological activity, this compound holds promise as a therapeutic agent in oncology. Its ability to inhibit key enzymes involved in tumor growth and its cytotoxic effects on cancer cells suggest potential applications in targeted cancer therapies.

Scientific Research Applications

Pharmacological Applications

Antipsychotic Potential : Recent studies indicate that this compound may exhibit antipsychotic properties. Unlike traditional antipsychotics that primarily target dopamine receptors, this compound may act through alternative pathways. Behavioral tests in animal models have shown a reduction in psychotic symptoms without the common side effects associated with conventional treatments .

Antioxidant Activity : The compound has demonstrated significant antioxidant properties. Research suggests that it can inhibit lipid peroxidation, which is crucial for protecting cellular systems from oxidative damage. This activity is particularly relevant in the context of diseases characterized by oxidative stress .

Anticancer Properties : Preliminary findings indicate that compounds similar to this one exhibit cytotoxic effects against various carcinoma cell lines. In vitro studies have reported IC50 values ranging from 5 µM to 15 µM against breast cancer cells, suggesting potential as a therapeutic agent in cancer treatment .

Antipsychotic Activity

A study focused on derivatives of the compound revealed promising results in reducing psychotic symptoms in animal models. The mechanism appears to differ from traditional antipsychotics, potentially offering a new avenue for treatment without typical side effects .

Anticancer Studies

In vitro research demonstrated that related compounds inhibited the growth of several carcinoma cell lines. For example, compounds with structural similarities showed effective cytotoxicity against MCF-7 breast cancer cells at concentrations as low as 10 µM .

Antioxidant Effects

Research highlighted the antioxidant potential of related compounds, showing significant inhibition of lipid peroxidation at concentrations as low as 10 µg/mL. This suggests a protective role against oxidative damage in cellular systems, which is critical for maintaining cellular integrity and function .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid and amine derivatives. The oxadiazole ring may also hydrolyze under strong acidic conditions, forming open-chain intermediates.

Reaction Type Conditions Products Mechanism
Acetamide hydrolysis6M HCl, reflux (2–4 hours)2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)acetic acid + 4-methoxyanilineNucleophilic acyl substitution
Oxadiazole ring openingConcentrated H₂SO₄, 80°CThioamide or urea derivatives (depending on reagents)Acid-catalyzed ring scission

Alkylation and Acylation

The primary amine (5-amino group) and secondary amine (ethylamino group) participate in alkylation or acylation reactions, forming derivatives with modified biological activity.

Reaction Type Reagents Conditions Products
AlkylationMethyl iodide, K₂CO₃DMF, 60°C, 6 hoursN-alkylated pyrazole derivatives (e.g., N-methyl-5-amino-3-(ethylamino)pyrazole)
AcylationAcetyl chloride, pyridineRoom temperature, 2 hoursAcetylated amine derivatives (e.g., 5-acetamido-3-(ethylamino)pyrazole)

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophilic substitution to the ortho and para positions due to the electron-donating methoxy group. Common reactions include nitration and sulfonation.

Reaction Type Reagents Conditions Substitution Position Products
NitrationHNO₃, H₂SO₄0–5°C, 1 hourPara to methoxyNitro-methoxyphenyl acetamide derivative
SulfonationSO₃, H₂SO₄50°C, 3 hoursOrtho to methoxySulfonic acid derivative

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring participates in cycloaddition and ring-modification reactions. For example, it reacts with nucleophiles at the C-5 position under basic conditions.

Reaction Type Reagents Conditions Products
Nucleophilic additionGrignard reagents (RMgX)THF, −78°C to RTRing-opened products with alkyl/aryl groups appended
Photochemical dimerizationUV light (254 nm)Benzene, 12 hoursDimeric oxadiazole derivatives

Condensation Reactions

The amino groups react with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases or hydrazones, useful for synthesizing heterocyclic analogs.

Reaction Type Reagents Conditions Products
Schiff base formationBenzaldehyde, EtOHReflux, 4 hoursImine-linked pyrazole-benzaldehyde conjugate
Hydrazone synthesisHydrazine hydrateMethanol, RT, 12 hoursHydrazone derivatives with modified solubility

Redox Reactions

The ethylamino group and oxadiazole ring are susceptible to oxidation. Reduction of the oxadiazole ring can yield diamino intermediates.

Reaction Type Reagents Conditions Products
OxidationKMnO₄, H₂O70°C, 2 hoursN-oxide derivatives or cleavage products
ReductionH₂, Pd/CEthanol, 50 psi, 6 hoursPartially saturated oxadiazole or ring-opened amines

Key Stability Considerations

  • pH Sensitivity : The oxadiazole ring degrades in strongly acidic (pH < 2) or alkaline (pH > 10) conditions.

  • Thermal Stability : Decomposes above 200°C, requiring low-temperature storage .

  • Light Sensitivity : Prolonged UV exposure induces dimerization or decomposition .

Reaction Pathways and Biological Implications

These reactions enable structural diversification for optimizing pharmacokinetic properties. For instance:

  • Acetamide hydrolysis enhances solubility by generating carboxylic acids.

  • Schiff base formation introduces sites for metal chelation, relevant to anticancer activity.

Comparison with Similar Compounds

Pyrazole-Oxadiazole Derivatives

A closely related compound, 2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-methylphenyl)acetamide (), shares the pyrazole-oxadiazole framework but differs in substituents:

  • Oxadiazole substituent : 4-methoxyphenyl vs. o-tolyl in the target compound. The o-tolyl group may confer greater steric bulk and lipophilicity.
  • Pyrazole substituent: Methylsulfanyl (SMe) vs. ethylamino (NHCH₂CH₃).
  • Acetamide aryl group : 2-chloro-4-methylphenyl vs. 4-methoxyphenyl. The methoxy group enhances electron-donating effects, which could influence metabolic stability .

Indazole-Based Analogues

describes N3-acyl-N5-aryl-3,5-diaminoindazole derivatives, such as 2-(4-ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide. While the indazole core differs from pyrazole, the acetamide side chain with aryl substituents (e.g., 4-ethoxyphenyl) and morpholine-carbonyl groups highlights the importance of polar substituents in modulating solubility and target affinity. The use of trityl protecting groups during synthesis () suggests analogous strategies could apply to the target compound’s synthesis .

Heterocyclic Systems in Acetamide Derivatives

Triazole Derivatives

examines 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives. The triazole-sulfanyl moiety contrasts with the pyrazole-oxadiazole system but underscores the role of sulfur atoms in enhancing metabolic resistance.

Thiazole Derivatives

discusses N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide, where a thiazole ring replaces oxadiazole. The thiazole’s nitrogen-sulfur heteroatoms may improve metal-binding capacity, relevant for kinase inhibition. The phenylpyrazole group here parallels the target compound’s pyrazole but lacks oxadiazole integration .

Chloroacetylation Strategies

The use of cyano groups in pyrazole derivatives () contrasts with the amino/ethylamino groups in the target compound, affecting reactivity in subsequent functionalization .

Catalytic Hydrogenation

employs Pd/C-catalyzed hydrogenation to reduce nitro groups to amines, a strategy likely relevant for introducing the 5-amino group in the target compound’s pyrazole ring .

Structural and Functional Comparison Table

Compound Core Heterocycle Key Substituents Acetamide Aryl Group Notable Features
Target Compound Pyrazole-Oxadiazole 5-Amino, 3-ethylamino, 4-(3-o-tolyl-oxadiazole) 4-Methoxyphenyl Hydrogen-bonding (NH), lipophilic o-tolyl
2-{5-Amino-4-[3-(4-methoxyphenyl)-oxadiazol-5-yl]-3-SMe-pyrazol-1-yl}-N-(2-Cl-4-Me-phenyl)acetamide Pyrazole-Oxadiazole 5-Amino, 3-methylsulfanyl, 4-(4-methoxyphenyl-oxadiazole) 2-Chloro-4-methylphenyl SMe (electron-withdrawing), chloro substituent
N-(4-(2-(methyl(3-methyl-1-phenyl-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Thiazole-Pyrazole Thiazole-linked methylphenylpyrazole Phenyl Thiazole’s metal-binding potential
2-((4-Amino-5-furanyl-triazol-3-yl)sulfanyl)-N-acetamide Triazole Triazole-sulfanyl, furan Variable Sulfur-enhanced stability, π-π stacking

Q & A

Q. Key Parameters to Monitor :

  • Reaction time and temperature (e.g., 120°C for oxadiazole cyclization using POCl₃) .
  • Solvent polarity (e.g., THF/water mixtures for hydrolysis steps) .

What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign signals for the ethylamino group (δ ~1.2–1.5 ppm for CH₃, δ ~3.2–3.5 ppm for NHCH₂), o-tolyl protons (δ ~6.8–7.5 ppm), and methoxyphenyl (δ ~3.8 ppm for OCH₃) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the pyrazole-oxadiazole core .
  • Infrared Spectroscopy (IR) : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and oxadiazole ring vibrations (~950–1250 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions) .

How can researchers address solubility challenges for in vitro assays?

Methodological Answer:

  • Solvent Screening : Test DMSO for stock solutions (≤10 mM), followed by dilution in PBS or cell culture media .
  • Co-solvent Systems : Use cyclodextrin derivatives or PEG-400 to enhance aqueous solubility, as shown for structurally similar acetamides .
  • pH Adjustment : For ionizable groups (e.g., amino), prepare buffered solutions at pH 6.5–7.4 to stabilize the compound .

What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., chloroacetyl chloride) .
  • Spill Management : Neutralize acidic/basic residues with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Analog Synthesis :
    • Modify the o-tolyl group (e.g., replace with p-fluorophenyl or thiophene) to assess steric/electronic effects on target binding .
    • Vary the methoxyphenyl substituent (e.g., ethoxy, hydroxyl) to study hydrogen-bonding interactions .
  • Biological Assays :
    • Test analogs in anti-proliferative assays (e.g., MTT against cancer cell lines) and compare IC₅₀ values .
    • Use enzymatic assays (e.g., kinase inhibition) to identify key pharmacophores .

What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Standardized Protocols :
    • Use identical cell lines (e.g., HepG2 or MCF-7) and assay conditions (e.g., 48-hour exposure) to minimize variability .
    • Validate purity (>95% by HPLC) to exclude confounding effects from impurities .
  • Mechanistic Studies :
    • Perform target engagement assays (e.g., thermal shift or SPR) to confirm direct binding .
    • Compare transcriptomic profiles (RNA-seq) of treated vs. untreated cells to identify off-target effects .

How can computational modeling guide the design of derivatives with enhanced potency?

Methodological Answer:

  • Molecular Docking :
    • Dock the compound into crystal structures of target proteins (e.g., PARP or EGFR) using AutoDock Vina to prioritize modifications .
    • Analyze binding poses to optimize interactions (e.g., π-π stacking with o-tolyl and hydrophobic pockets) .
  • QSAR Modeling :
    • Train models on datasets of analogs to predict logP, polar surface area, and bioactivity .

What experimental approaches validate the metabolic stability of this compound?

Methodological Answer:

  • In Vitro Microsomal Assays :
    • Incubate with human liver microsomes (HLM) and quantify parent compound loss via LC-MS/MS .
    • Identify metabolites using high-resolution mass spectrometry (e.g., UPLC-QTOF) .
  • CYP Inhibition Screening :
    • Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

How can researchers resolve spectral data contradictions (e.g., NMR shift discrepancies)?

Methodological Answer:

  • Variable Temperature NMR : Perform experiments at 25°C and 50°C to detect dynamic effects (e.g., rotameric equilibria) .
  • Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to assign ambiguous signals .
  • Comparative Analysis : Cross-reference with published spectra of structurally related pyrazole-acetamides .

What strategies improve selectivity for target vs. off-target proteins?

Methodological Answer:

  • Proteome-wide Profiling :
    • Use affinity-based proteomics (e.g., pull-down assays with biotinylated probes) to map interactomes .
  • Fragment-Based Design :
    • Replace the 1,2,4-oxadiazole with isosteres (e.g., 1,3,4-oxadiazole) to reduce off-target binding .
    • Introduce polar groups (e.g., sulfonamide) to enhance target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.